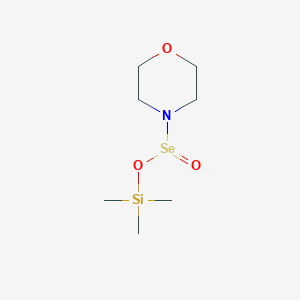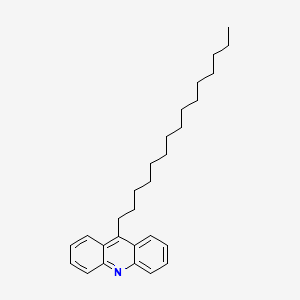
9-Pentadecylacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Pentadecylacridine is a derivative of acridine, a class of heterocyclic compounds containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique semi-planar heterocyclic structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
准备方法
The synthesis of 9-Pentadecylacridine typically involves the alkylation of acridine with a pentadecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction conditions include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete alkylation .
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .
化学反应分析
9-Pentadecylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding acridone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced acridine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridone derivatives, while reduction results in dihydroacridine derivatives .
科学研究应用
9-Pentadecylacridine has a wide range of scientific research applications:
作用机制
The mechanism of action of 9-Pentadecylacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s semi-planar structure allows it to fit between the base pairs of DNA, stabilizing the DNA structure and preventing the unwinding necessary for replication .
相似化合物的比较
9-Pentadecylacridine can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties.
Triazoloacridone (C-1305): Studied for its antitumor activity.
Amsacrine (m-AMSA): Used clinically as an anticancer agent.
What sets this compound apart is its long alkyl chain, which may enhance its lipophilicity and ability to interact with lipid membranes, potentially increasing its bioavailability and effectiveness in biological systems .
属性
CAS 编号 |
69202-36-4 |
|---|---|
分子式 |
C28H39N |
分子量 |
389.6 g/mol |
IUPAC 名称 |
9-pentadecylacridine |
InChI |
InChI=1S/C28H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-25-20-15-17-22-27(25)29-28-23-18-16-21-26(24)28/h15-18,20-23H,2-14,19H2,1H3 |
InChI 键 |
LQPOPKNLXACYIH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


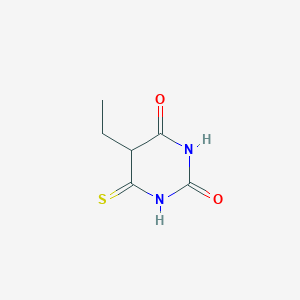
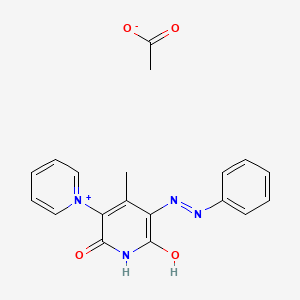

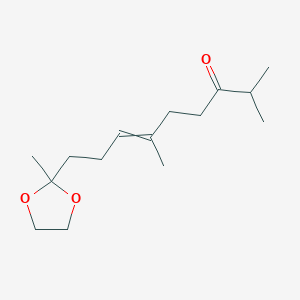
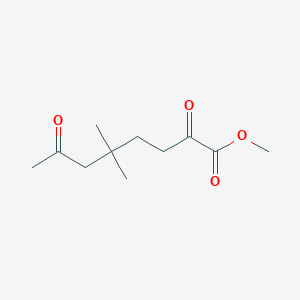
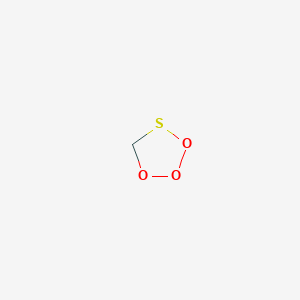
![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)

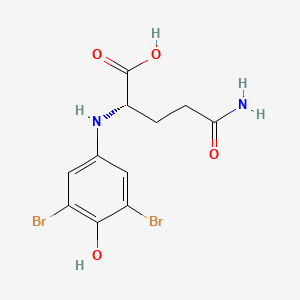

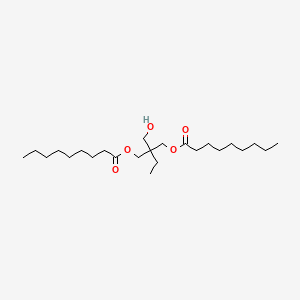
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)
